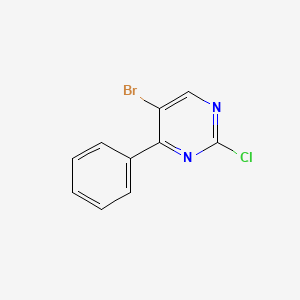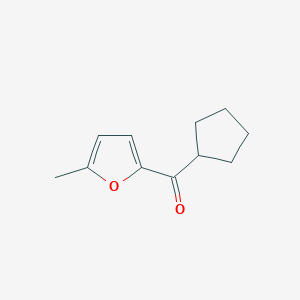
2-Cyclopentanecarbonyl-5-méthylfurane
Vue d'ensemble
Description
2-Cyclopentanecarbonyl-5-methylfuran is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopentanecarbonyl-5-methylfuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopentanecarbonyl-5-methylfuran including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Science des matériaux
Le 2-Cyclopentanecarbonyl-5-méthylfurane a des applications potentielles en science des matériaux en raison de sa structure moléculaire, qui peut être utile dans la synthèse de polymères. Sa composante furanique peut être un précurseur pour la fabrication de résines à base de furane, qui sont connues pour leur stabilité thermique et leur résistance chimique .
Recherche en sciences de la vie
En sciences de la vie, ce composé pourrait être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Il peut servir d'intermédiaire dans la synthèse de molécules biologiquement actives ou dans l'étude des voies métaboliques liées aux composés contenant du furane .
Synthèse chimique
Ce composé peut être impliqué dans divers processus de synthèse chimique. Sa réactivité avec d'autres molécules organiques pourrait conduire à la création de nouveaux composés ayant des applications potentielles dans différentes industries, y compris les produits pharmaceutiques et les produits agrochimiques .
Chromatographie
En chromatographie, le this compound pourrait être utilisé comme composé standard ou de référence pour l'étalonnage de l'équipement ou comme composant dans la synthèse de phases stationnaires chromatographiques en raison de ses propriétés chimiques uniques .
Recherche analytique
En recherche analytique, les dérivés du this compound pourraient être utilisés comme réactifs ou marqueurs dans différents types d'analyses, y compris la spectroscopie et la spectrométrie de masse, pour étudier la composition d'échantillons biologiques ou environnementaux complexes .
Biocarburants
Le cycle furanique du this compound suggère qu'il pourrait être un intermédiaire précieux dans la production de biocarburants. Les dérivés du furane sont explorés pour leur potentiel à être convertis en sources de carburant renouvelables, ce qui est un domaine de recherche en pleine croissance en raison de la demande de solutions énergétiques durables .
Mécanisme D'action
Mode of Action
It’s worth noting that furan derivatives have been shown to exhibit a wide range of biological activities, which depend on their chemical structure .
Biochemical Pathways
Furan derivatives have been shown to inhibit various enzymes such as tyrosine kinases, topoisomerase, and dhodh kinase . These enzymes play crucial roles in various biochemical pathways, including cell division, DNA replication, and energy metabolism .
Result of Action
Furan derivatives have been shown to exhibit a wide range of biological activities, which could potentially result in various molecular and cellular effects .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action and stability of many chemical compounds .
Analyse Biochimique
Biochemical Properties
2-Cyclopentanecarbonyl-5-methylfuran plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 2-Cyclopentanecarbonyl-5-methylfuran to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of 2-Cyclopentanecarbonyl-5-methylfuran on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, 2-Cyclopentanecarbonyl-5-methylfuran can affect the expression of specific genes, thereby influencing the production of proteins and other biomolecules essential for cell function. These changes can have downstream effects on cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2-Cyclopentanecarbonyl-5-methylfuran exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target molecule’s activity. For example, the compound may inhibit the activity of an enzyme by occupying its active site, preventing the substrate from binding. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, 2-Cyclopentanecarbonyl-5-methylfuran can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2-Cyclopentanecarbonyl-5-methylfuran can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its activity. Additionally, prolonged exposure to 2-Cyclopentanecarbonyl-5-methylfuran can result in adaptive responses by the cells, such as changes in gene expression or enzyme activity. These temporal effects are important considerations for in vitro and in vivo studies, as they can impact the interpretation of experimental results.
Dosage Effects in Animal Models
The effects of 2-Cyclopentanecarbonyl-5-methylfuran vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating signaling pathways . At high doses, 2-Cyclopentanecarbonyl-5-methylfuran can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s activity or toxicity. Understanding these dosage effects is crucial for determining the safe and effective use of 2-Cyclopentanecarbonyl-5-methylfuran in research and potential therapeutic applications.
Metabolic Pathways
2-Cyclopentanecarbonyl-5-methylfuran is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell. Additionally, 2-Cyclopentanecarbonyl-5-methylfuran can affect the activity of key metabolic enzymes, thereby modulating the rates of metabolic processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation.
Transport and Distribution
The transport and distribution of 2-Cyclopentanecarbonyl-5-methylfuran within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. For example, transporters may actively transport 2-Cyclopentanecarbonyl-5-methylfuran into the cell, while binding proteins may sequester the compound within certain organelles. The distribution of 2-Cyclopentanecarbonyl-5-methylfuran can influence its activity and function, as its localization within specific cellular regions can determine its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 2-Cyclopentanecarbonyl-5-methylfuran is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 2-Cyclopentanecarbonyl-5-methylfuran may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of 2-Cyclopentanecarbonyl-5-methylfuran is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
cyclopentyl-(5-methylfuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPOAXFTOOFNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


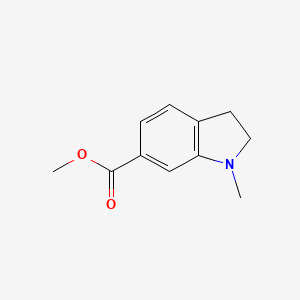
![4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373913.png)
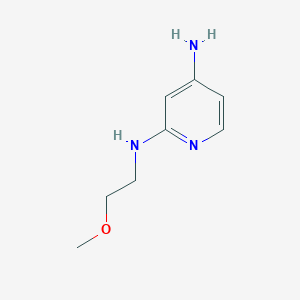
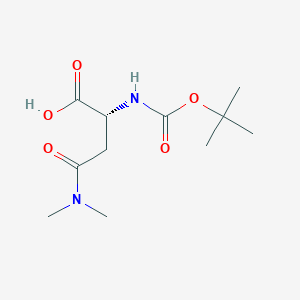
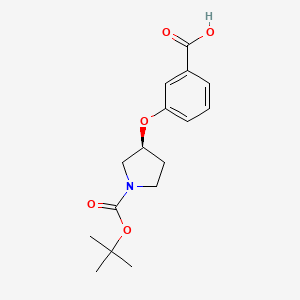
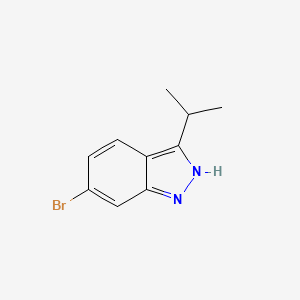
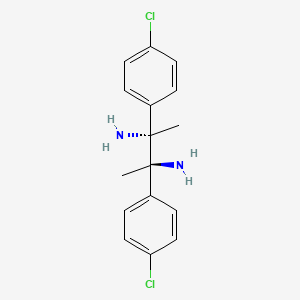
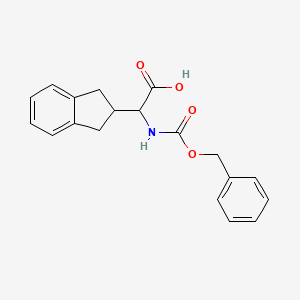
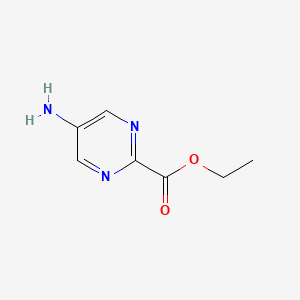
![6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1373921.png)
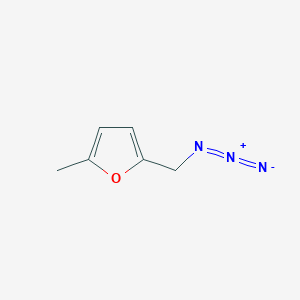
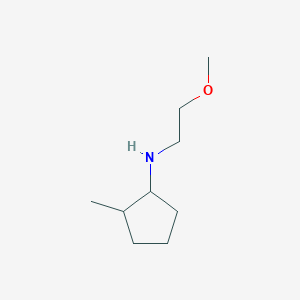
![4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1373930.png)
